molecular formula C10H11Br2N B14261202 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile CAS No. 188997-86-6

3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile

Cat. No.: B14261202
CAS No.: 188997-86-6
M. Wt: 305.01 g/mol
InChI Key: BSEULJLUBKCVDF-UHFFFAOYSA-N
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Description

3-(2,2-Dibromospiro[24]heptan-1-yl)prop-2-enenitrile is an organic compound characterized by a spirocyclic structure with two bromine atoms and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile typically involves the reaction of a suitable spirocyclic precursor with brominating agents. One common method is the bromination of spiro[2.4]heptane derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles like Grignard reagents or organolithium compounds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes or alkynes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition: Grignard reagents (e.g., phenylmagnesium bromide) or organolithium compounds (e.g., n-butyllithium) in ether solvents.

    Elimination: Strong bases like potassium tert-butoxide or sodium hydride in aprotic solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while addition with Grignard reagents can produce tertiary alcohols.

Scientific Research Applications

3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitrile group can form covalent bonds or coordinate with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Dichlorospiro[2.4]heptan-1-yl)prop-2-enenitrile
  • 3-(2,2-Difluorospiro[2.4]heptan-1-yl)prop-2-enenitrile
  • 3-(2,2-Diiodospiro[2.4]heptan-1-yl)prop-2-enenitrile

Uniqueness

3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, fluoro, or iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

CAS No.

188997-86-6

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

3-(2,2-dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile

InChI

InChI=1S/C10H11Br2N/c11-10(12)8(4-3-7-13)9(10)5-1-2-6-9/h3-4,8H,1-2,5-6H2

InChI Key

BSEULJLUBKCVDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(C2(Br)Br)C=CC#N

Origin of Product

United States

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